molecular formula C3H5O3- B1234981 (2R)-2-hydroxypropanoate CAS No. 311-80-8

(2R)-2-hydroxypropanoate

Cat. No. B1234981
CAS RN: 311-80-8
M. Wt: 89.07 g/mol
InChI Key: JVTAAEKCZFNVCJ-UWTATZPHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lactate is an optically active form of lactate having (R)-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-lactic acid. It is an enantiomer of a (S)-lactate.

Scientific Research Applications

Enantioselective Synthesis Applications

(2R)-2-hydroxypropanoate , as a chiral molecule, is used in enantioselective synthesis processes. For instance, it's a starting material for the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a process that starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This is crucial in pharmaceuticals and fine chemicals where the 3D arrangement of atoms impacts biological activity and interactions (Alonso et al., 2005).

Musk Odorants Synthesis

It's used in the synthesis of musk odorants like 3-methyl-1,4-dioxacylopentadecan-2-one and 3-methyl-1,4-dioxacylohexadecan-2-one. The synthesis involves starting from methyl 2-bromopropionic acid and goes through several steps including ring-closing olefin metathesis (RCM). The (3R)-(+)- enantiomers are particularly noted for their powerful musky odor, making (2R)-2-hydroxypropanoate a valuable intermediate in fragrance chemistry (Eh, 2003).

Industrial Safety Standards

In industrial settings, (2R)-2-hydroxypropanoate (lactic acid) is widely used, prompting the need for safety standards due to its toxic effects. Research to determine safe exposure levels in the workplace air is critical to ensure worker safety. It's classified as a substance with non-specific irritant effect based on inhalation experiments (Turkina et al., 2021).

Complexation with Metal Ions

Studies of the complexation of vanadium(V) by α-hydroxycarboxylic acids, including (2R)-2-hydroxypropanoate, provide insights into coordination chemistry and may have implications for understanding biological processes like nitrogen fixation. NMR spectroscopy is a key tool in these investigations, revealing product stoichiometries and equilibrium constants (Tracey, 2003).

Use in Tissue Engineering

(2R)-2-hydroxypropanoate derivatives like polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, have applications in tissue engineering. These materials are used to develop medical devices and repair tissues due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).

properties

CAS RN

311-80-8

Product Name

(2R)-2-hydroxypropanoate

Molecular Formula

C3H5O3-

Molecular Weight

89.07 g/mol

IUPAC Name

(2R)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m1/s1

InChI Key

JVTAAEKCZFNVCJ-UWTATZPHSA-M

Isomeric SMILES

C[C@H](C(=O)[O-])O

SMILES

CC(C(=O)[O-])O

Canonical SMILES

CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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